

Milciclib maleate pharmacokinetics

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Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

Cat. No.: S548113

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Drug Profile and Clinical Status

The table below summarizes the core information about **Milciclib maleate**.

Attribute	Description
Drug Name	Milciclib maleate [1]
Alternative Names	PHA-848125, PHA 848125C, PHA-848125AC [1] [2] [3]
Originator/Developer	Nerviano Medical Sciences; Tiziana Life Sciences [1]
Class	Small molecule; 3-ring heterocyclic compound [1]
Highest Development Phase	Phase II (for specified indications) [1] [4]
Orphan Drug Status	Yes (for thymic cancer) [1] [5]
Mechanism of Action	Inhibitor of CDK2, CDK4, CDK5, CDK7, and TrkA receptor [1] [5]
Key Indications (under investigation)	Hepatocellular carcinoma, Malignant thymoma, Thymic carcinoma, Glioma [1] [6]

Pharmacokinetic & Physicochemical Properties

The following table consolidates quantitative data on the drug's properties and pharmacokinetics.

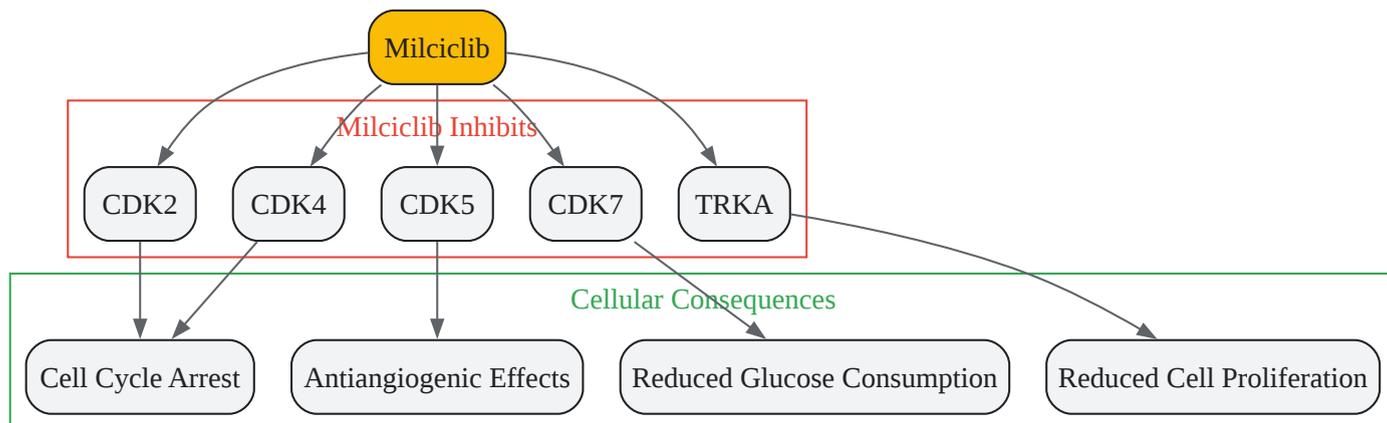
Property Category	Details
Physicochemical Properties	Molecular Formula (free base): C ₂₅ H ₃₂ N ₈ O [6] Molecular Formula (maleate salt): C ₂₉ H ₃₆ N ₈ O ₅ [2] Molecular Weight (maleate salt): 576.65 g/mol [2] CAS Registry (maleate): 1253645-38-3 [2] Hydrogen Bond Donors: 2 [6] Hydrogen Bond Acceptors: 8 [6] Clinical PK Parameters (Human) Route of Administration: Oral [6] [5] Time to Peak (t_{max}): 2-4 hours [5] Elimination Half-Life: ~33 hours [5] Accumulation Factor: ~3 (upon reaching steady state) [5] C_{max} at Steady State (150 mg/day): 1.5 μM [5] AUC₀₋₂₄ at Steady State (150 mg/day): 25 μM·h [5] In Vitro Potency (IC₅₀) CDK2/Cyclin A: 45 nM [5] TRKA: 53 nM [5] CDK4/Cyclin D1: 150 nM [5] CDK7/Cyclin H: 160 nM [5] Transporter Interactions ABCB1/P-gp: Weak substrate [5] ABCG2/BCRP: Moderate substrate (mouse); weak (human) [5] OATP1A/1B: Not a substrate [5] Metabolism Partially metabolized by CYP3A4 (~15% contribution) [5]

Mechanism of Action and Experimental Insights

Milciclib maleate is an orally bioavailable, ATP-competitive small molecule that acts as a multi-kinase inhibitor [6] [5]. Its primary targets are cyclin-dependent kinases (CDKs) and the Tropomyosin receptor kinase A (TRKA).

- **Key Mechanistic Insights:** Inhibition of CDK2 leads to cell cycle arrest, while inhibition of TRKA reduces cell proliferation [5]. The anti-tumor activity is also linked to CDK7 inhibition (reducing glucose consumption in cancer cells) and CDK5 inhibition (producing antiangiogenic effects) [5].
- **Transporter Interaction & Brain Penetration:** A key pharmacokinetic study revealed that Milciclib is a weak to moderate substrate for the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) [5]. While these transporters do not significantly impact its plasma exposure, they work together to limit its penetration into the brain. The relative brain penetration of Milciclib was markedly increased (by at least 3.9-fold) in pre-clinical models lacking both Abcb1 and Abcg2 [5]. This suggests that co-administration with efflux transporter inhibitors could potentially enhance its efficacy against brain tumors.

The signaling pathways affected by Milciclib can be summarized in the following diagram:

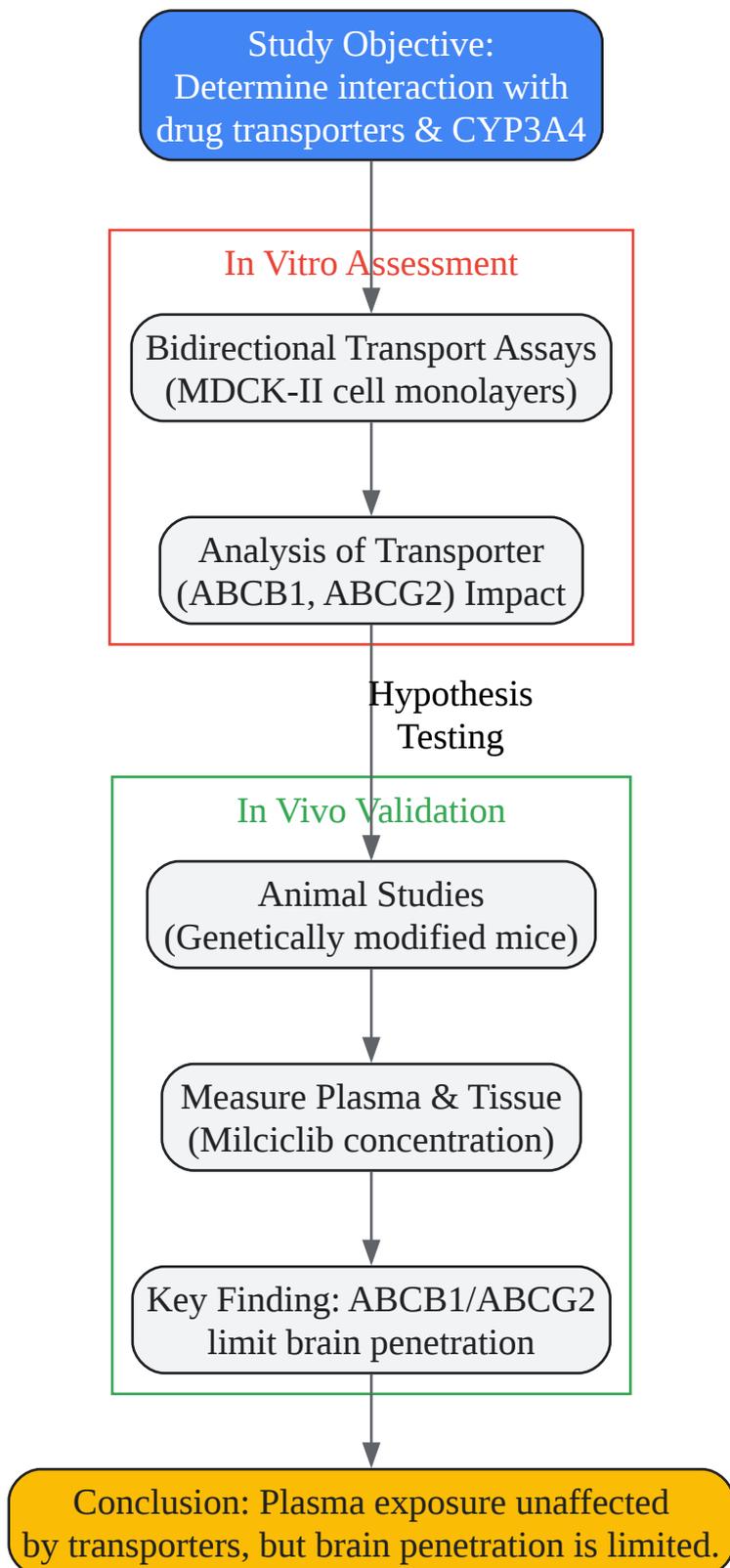


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Diagram: Milciclib exerts antitumor effects by inhibiting multiple kinase targets, leading to several cytotoxic consequences. [1] [5]

Experimental Workflow for Transporter Studies

Although full protocols are not available, the general methodology from a key transporter interaction study can be outlined. The workflow below illustrates the process used to determine Milciclib's interactions with efflux transporters and their impact on its distribution.



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Diagram: Simplified workflow of the in vitro and in vivo studies investigating Milciclib's interactions with key drug transporters. [5]

Conclusion

Milciclib maleate is a promising multi-kinase inhibitor with a characterized pharmacokinetic profile suitable for oral administration. Its development is focused on challenging cancers, supported by its orphan drug status. A critical finding for future application, especially in brain tumors, is that its brain penetration is functionally limited by the ABCB1 and ABCG2 efflux transporters.

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